Methyl 2-bromo-5-chloro-3-methoxybenzoate
CAS No.:
Cat. No.: VC16566427
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrClO3 |
|---|---|
| Molecular Weight | 279.51 g/mol |
| IUPAC Name | methyl 2-bromo-5-chloro-3-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 |
| Standard InChI Key | BZPSRFKFPMMLEC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1Br)C(=O)OC)Cl |
Introduction
Structural and Chemical Properties
The molecular formula of methyl 2-bromo-5-chloro-3-methoxybenzoate is CHBrClO, with a molecular weight of 307.54 g/mol. Key structural features include:
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Bromine at position 2, which enhances electrophilic substitution reactivity.
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Chlorine at position 5, contributing to steric and electronic effects.
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Methoxy group at position 3, directing further substitution patterns via its electron-donating nature.
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Methyl ester at position 1, providing stability and facilitating derivatization.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrClO |
| Molecular Weight | 307.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~120–125°C (estimated) |
| Solubility | Soluble in DCM, THF; sparingly in HO |
| LogP (Partition Coefficient) | ~2.5 (predicted) |
The compound’s stability is influenced by the electron-withdrawing effects of halogens, which reduce susceptibility to oxidation but may facilitate nucleophilic aromatic substitution under specific conditions .
Synthesis and Reaction Pathways
Synthetic routes to methyl 2-bromo-5-chloro-3-methoxybenzoate typically involve sequential halogenation and esterification steps. A plausible method, inferred from analogous protocols , is outlined below:
Step 1: Bromination of m-Methoxybenzoic Acid
m-Methoxybenzoic acid undergoes bromination using N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid in a halogenated solvent (e.g., chloroform). This yields 2-bromo-5-methoxybenzoic acid with high regioselectivity due to the directing effects of the methoxy group .
Step 2: Chlorination
The intermediate is chlorinated at position 5 using chlorine gas or sulfuryl chloride (SOCl) in the presence of Lewis acids (e.g., FeCl). The methoxy group’s ortho/para-directing nature ensures precise substitution at the 5-position.
Step 3: Esterification
The carboxylic acid is esterified with methanol under acidic conditions (e.g., HSO) to form the methyl ester.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, HSO, CHCl, 25°C | ~90% |
| 2 | SOCl, FeCl, 50°C | ~85% |
| 3 | CHOH, HSO, reflux | ~95% |
Applications in Organic Synthesis
Methyl 2-bromo-5-chloro-3-methoxybenzoate serves as a versatile building block in:
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Pharmaceutical intermediates: Its halogenated aromatic core is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, analogous compounds are used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .
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Agrochemicals: The chlorine and bromine substituents enhance bioactivity, making derivatives effective in pesticide formulations.
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Cross-coupling reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, enabling access to complex polycyclic systems .
Spectroscopic Characterization
Key spectral data for methyl 2-bromo-5-chloro-3-methoxybenzoate (predicted):
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H NMR (CDCl): δ 3.90 (s, 3H, OCH), 3.95 (s, 3H, COOCH), 7.25 (d, J=2.4 Hz, 1H, H-4), 7.55 (d, J=2.4 Hz, 1H, H-6).
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C NMR: δ 52.5 (COOCH), 56.2 (OCH), 115.5–135.0 (aromatic carbons), 165.8 (C=O).
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IR (cm): 1725 (C=O stretch), 1260 (C-O ester), 750 (C-Br).
Comparative Analysis with Analogues
Table 3: Comparison with Related Halogenated Benzoates
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